molecular formula C5H5NO3S B238613 19-Ethynyl-19-hydroxyandrost-4-en-17-one CAS No. 135144-30-8

19-Ethynyl-19-hydroxyandrost-4-en-17-one

Cat. No. B238613
CAS RN: 135144-30-8
M. Wt: 312.4 g/mol
InChI Key: PNYTVFWLOYBJNO-JPRZGNOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Ethynyl-19-hydroxyandrost-4-en-17-one, also known as Mifepristone, is a synthetic steroid that was first synthesized in 1980. It is a potent antagonist of the progesterone receptor and is used as an abortifacient in early pregnancy. Mifepristone has also been studied for its potential use in the treatment of various diseases, including endometriosis, breast cancer, and Cushing's syndrome.

Mechanism of Action

19-Ethynyl-19-hydroxyandrost-4-en-17-one acts as an antagonist of the progesterone receptor, blocking the effects of progesterone. Progesterone is a hormone that is essential for the maintenance of pregnancy. By blocking the effects of progesterone, this compound can induce abortion in early pregnancy. In breast cancer, this compound inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, this compound reduces the size of endometrial implants by blocking the effects of progesterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the disease being treated. In early pregnancy, this compound induces abortion by blocking the effects of progesterone. In breast cancer, this compound inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, this compound reduces the size of endometrial implants by blocking the effects of progesterone. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

19-Ethynyl-19-hydroxyandrost-4-en-17-one has several advantages for lab experiments. It is a potent antagonist of the progesterone receptor and can be used to study the effects of progesterone in various diseases. This compound has also been shown to have anti-inflammatory effects, making it useful for studying the role of inflammation in disease. However, this compound has several limitations for lab experiments. It is a potent abortifacient and must be handled with care. This compound also has a short half-life in the body and must be administered frequently in experiments.

Future Directions

There are several future directions for the study of 19-Ethynyl-19-hydroxyandrost-4-en-17-one. In breast cancer, this compound has shown promising results in preclinical studies and is currently being studied in clinical trials. In endometriosis, this compound has been shown to reduce the size of endometrial implants and alleviate symptoms in women with the condition. Further studies are needed to determine the long-term effects of this compound in endometriosis. This compound has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol. Further studies are needed to determine the efficacy of this compound in the treatment of Cushing's syndrome.

Synthesis Methods

The synthesis of 19-Ethynyl-19-hydroxyandrost-4-en-17-one involves the reaction of 16-dehydropregnenolone acetate with ethynylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form this compound. This synthesis method was first reported by Duan and colleagues in 1980 and has since been modified and improved upon by other researchers.

Scientific Research Applications

19-Ethynyl-19-hydroxyandrost-4-en-17-one has been extensively studied for its potential use in the treatment of various diseases. In breast cancer, this compound has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it. This compound has been shown to reduce the size of endometrial implants and alleviate symptoms in women with endometriosis.

properties

CAS RN

135144-30-8

Molecular Formula

C5H5NO3S

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10-[(1S)-1-hydroxyprop-2-ynyl]-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H28O2/c1-3-18(22)21-12-5-4-6-14(21)7-8-15-16-9-10-19(23)20(16,2)13-11-17(15)21/h1,6,15-18,22H,4-5,7-13H2,2H3/t15-,16-,17-,18-,20-,21+/m0/s1

InChI Key

PNYTVFWLOYBJNO-JPRZGNOKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34[C@H](C#C)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

synonyms

19-EHAEO
19-ethynyl-19-hydroxyandrost-4-en-17-one
19-ethynyl-19-hydroxyandrost-4-en-17-one, (19R)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.